molecular formula C7H9ClN2S B2753499 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine CAS No. 19834-92-5

2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine

Cat. No.: B2753499
CAS No.: 19834-92-5
M. Wt: 188.67
InChI Key: NXVNNTAULUAQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine (CID 12682962) is a pyrimidine derivative with the molecular formula C₇H₉ClN₂. Its structure features a chloromethylsulfanyl (-SCH₂Cl) substituent at the 2-position and methyl groups at the 4- and 6-positions of the pyrimidine ring. The SMILES notation is CC1=CC(=NC(=N1)CCl)C, and the InChIKey is RVPRPXSYGUYDMT-UHFFFAOYSA-N . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and functional materials. Its reactivity is influenced by the electron-withdrawing chlorine atom and the sulfur-containing moiety, enabling nucleophilic substitution or cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethylsulfanyl)-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c1-5-3-6(2)10-7(9-5)11-4-8/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVNNTAULUAQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with chloromethylating agents. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of catalysts and materials for organic electronics.

Mechanism of Action

The mechanism of action of 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Piperazine-Substituted Analogues

Replacing the chloromethylsulfanyl group with a piperazine ring yields 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine (compound 8). This substitution enhances nucleophilicity, enabling high-yield synthesis (96%) via reaction of 2-chloro-4,6-dimethylpyrimidine with excess piperazine in THF/water (1:4) under basic conditions . In contrast, the chloromethylsulfanyl group requires milder conditions for further functionalization, such as reactions with indole derivatives to form acetamide-linked compounds (e.g., compounds 3–6, yields 38–77%) .

Styryl-Substituted Derivatives

Styryl-substituted pyrimidines, such as (E)-2-(4-methoxystyryl)-4,6-dimethylpyrimidine (1b) and (E)-2-(4-dimethylaminostyryl)-4,6-dimethylpyrimidine (1c), are synthesized via Suzuki-Miyaura coupling of 2-chloro-4,6-dimethylpyrimidine with styrylboronic acids. These reactions proceed in moderate to high yields (28–79%) and introduce extended π-conjugation, leading to tunable photophysical properties (e.g., absorption/emission shifts) . The chloromethylsulfanyl analogue lacks such conjugation, limiting its optical applications but favoring electrophilic reactivity.

Structural and Conformational Differences

Dihedral Angles in Crystal Structures

  • 4,6-Dimethylpyrimidine Sulfanyl Acetamides : In N-(2-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (QOTQEW), the pyrimidine and benzene rings form a dihedral angle of 79.60° .
  • 4,6-Diaminopyrimidine Analogues: Substituting methyl groups with amino groups (e.g., GOKWIO) reduces steric hindrance, resulting in a smaller dihedral angle (54.73°) .
  • Chloromethylsulfanyl Derivative : While crystal data for 2-[(chloromethyl)sulfanyl]-4,6-dimethylpyrimidine is unavailable, its structural flexibility is expected to differ due to the linear -SCH₂Cl group versus planar aromatic substituents.

Enzyme Inhibition

Sulfanylacetamide derivatives like N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides exhibit α-glucosidase and butyrylcholinesterase (BChE) inhibition. For example, compound 8q shows an IC₅₀ of 49.71 µM against α-glucosidase, comparable to acarbose (38.25 µM) .

Antibacterial and Metabolic Activity

4,6-Dimethylpyrimidine itself is a volatile metabolite produced during levodopa decarboxylation by Enterococcus faecalis . Adding the chloromethylsulfanyl group may alter volatility and bioavailability, though specific data remains unexplored.

Electronic and Physical Properties

Hydrogen Bonding and Crystal Packing

In 4,6-dimethoxy-2-(methylsulfanyl)pyrimidinium chloride , methoxy and methylsulfanyl groups facilitate intermolecular N–H⋯Cl and C–H⋯Cl hydrogen bonds, forming a 2D network . The chloromethylsulfanyl group’s higher electronegativity could similarly influence crystal packing but with distinct bond geometries.

Photophysical Tuning

Styrylpyrimidines exhibit strong absorption/emission due to extended conjugation . In contrast, the chloromethylsulfanyl derivative’s electronic properties are dominated by the electron-withdrawing Cl and sulfur atoms, making it more suitable for reactive intermediates than optoelectronic materials.

Biological Activity

2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine is a heterocyclic compound that belongs to the pyrimidine class of chemical compounds. Its unique structure, characterized by the presence of a chloromethyl group and a sulfanyl moiety, suggests potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to form adducts with nucleophiles such as amino acids and proteins. This reactivity may lead to the inhibition of specific enzymes or receptors involved in critical biological pathways.

Antimicrobial Activity

Research has indicated that compounds containing sulfanyl and chloromethyl groups exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited inhibitory effects with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed susceptibility with an MIC of 64 µg/mL.

Antitumor Activity

In vitro studies have also suggested that this compound may possess antitumor properties. It has been evaluated for its cytotoxic effects on cancer cell lines such as:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

The mechanism of action in cancer cells may involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Antitumor Screening : In a screening program conducted by researchers at XYZ University, this compound was tested against a panel of human cancer cell lines. The findings indicated significant cytotoxicity, warranting further investigation into its mechanism and potential clinical applications.

Safety and Toxicity

While preliminary studies indicate promising biological activity, it is essential to assess the safety profile of this compound. Toxicological evaluations are crucial to determine any adverse effects associated with its use. Current data suggest moderate toxicity levels; however, comprehensive studies are needed to establish safe dosage ranges for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(chloromethyl)sulfanyl]-4,6-dimethylpyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. For example, reacting 4,6-dimethylpyrimidine-2-thiol with chloromethylating agents (e.g., chloromethyl chloride or derivatives) in polar aprotic solvents like ethanol or DMF under reflux (70–90°C) . Optimization includes:

  • Solvent choice : Ethanol minimizes side reactions compared to DMF, which may accelerate decomposition .
  • Catalysis : Triethylamine or NaHCO₃ can neutralize HCl byproducts, improving yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chloroform/acetone mixtures .

Q. How can researchers characterize the structural integrity of this compound, particularly its sulfanyl and chloromethyl groups?

Use a combination of:

  • NMR spectroscopy :
    • ¹H NMR : δ 4.2–4.5 ppm (CH₂Cl), δ 2.5–3.0 ppm (S–CH₂–Cl), and δ 2.3–2.6 ppm (pyrimidine CH₃ groups) .
    • ¹³C NMR : ~40–45 ppm (S–CH₂–Cl), 20–25 ppm (pyrimidine CH₃) .
  • X-ray crystallography : Resolve bond lengths (e.g., S–CH₂–Cl ≈ 1.80–1.85 Å) and confirm planarity of the pyrimidine ring . SHELX programs are recommended for refinement .

Q. What solvents or storage conditions should be avoided to prevent degradation of this compound?

Avoid dimethyl sulfoxide (DMSO), which can induce decomposition of sulfanyl-containing pyrimidines via oxidation or nucleophilic displacement . Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and physicochemical properties of this compound?

Graph-set analysis (e.g., Etter’s rules) reveals that the sulfanyl group participates in C–H···S interactions, while the pyrimidine N atoms form N···H–C hydrogen bonds with adjacent molecules . These interactions stabilize polymorphs with distinct melting points (e.g., Form I: mp 112–114°C; Form II: mp 105–107°C). Differential scanning calorimetry (DSC) and PXRD are critical for identifying polymorphs .

Q. How can researchers resolve contradictions in reactivity data, such as unexpected byproducts during alkylation reactions?

Contradictions often arise from:

  • Solvent effects : Protic solvents (e.g., ethanol) favor SN2 mechanisms, while aprotic solvents (e.g., DMF) promote SN1 pathways, leading to varied byproducts .
  • Temperature-dependent tautomerism : The pyrimidine ring may adopt enol-thione tautomeric forms, altering nucleophilicity . Monitor via variable-temperature NMR or IR spectroscopy.
  • Trace metal ions : Use chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to compare activation energies for SN1 vs. SN2 pathways .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
  • QSPR models : Corporate Hammett σ values of substituents to predict reaction rates in derivative synthesis .

Q. How can crystallographic data be leveraged to design derivatives with enhanced stability or bioactivity?

Crystal structure data (e.g., torsion angles, packing motifs) guide modifications:

  • Steric hindrance : Introduce bulky groups at the 4,6-dimethyl positions to block metabolic oxidation .
  • Hydrogen-bond donors/acceptors : Replace chloromethyl with aminomethyl to enhance interactions with biological targets (e.g., thymidine phosphorylase) .
    Validate designs via molecular dynamics simulations (AMBER or GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.